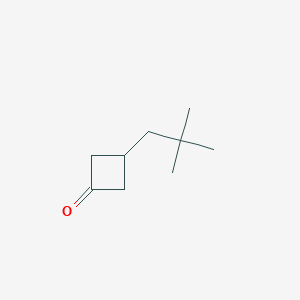

3-(2,2-dimethylpropyl)cyclobutan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-dimethylpropyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(2,3)6-7-4-8(10)5-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOHWKKNCQPVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570410-18-3 | |

| Record name | 3-(2,2-dimethylpropyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conjugate Addition to Cyclobutenone:another Powerful Strategy is the 1,4 Conjugate Addition Michael Addition of a Neopentyl Nucleophile to a Cyclobutenone Precursor.masterorganicchemistry.comorganocuprates, Such As Lithium Dineopentylcuprate, Are Excellent Reagents for This Purpose, Adding Soft Nucleophiles to the β Position of α,β Unsaturated Ketones.researchgate.netorganic Chemistry.orgthis Reaction Would Form an Enolate Intermediate, Which Upon Protonation Would Yield the Desired 3 2,2 Dimethylpropyl Cyclobutan 1 One. This Method is Widely Used for Installing Alkyl Groups at the 3 Position of Cyclic Ketones.nih.gov

Table 2: Proposed Synthetic Routes to 3-(2,2-Dimethylpropyl)cyclobutan-1-one

| Route | Key Transformation | Starting Materials | General Description | Potential Challenges |

| A | [2+2] Cycloaddition | Ketene (B1206846) equivalent + 3,3-Dimethyl-1-butene (B1661986) | A concerted thermal or Lewis acid-catalyzed reaction to directly form the cyclobutanone (B123998) ring. chemtube3d.comorgsyn.org | Steric hindrance from the neopentyl group may reduce reaction efficiency. researchgate.net |

| B | Conjugate Addition | Cyclobutenone + Neopentyl organocuprate | 1,4-addition of a neopentyl group to the cyclobutenone ring system, followed by workup. masterorganicchemistry.com | Preparation of the requisite cyclobutenone starting material. |

| C | Enolate Alkylation | Cyclobutanone (or derivative) + Neopentyl halide | Formation of a cyclobutanone enolate followed by SN2 reaction with a neopentyl halide. libretexts.orgpressbooks.pub | Neopentyl halides are sterically hindered and poor SN2 substrates, making alkylation difficult. libretexts.org |

Alkylation of a Cyclobutanone Enolate:a Third Approach Involves the Alkylation of a Pre Formed Cyclobutanone Enolate with a Neopentyl Halide.openstax.orglibretexts.orgfiveable.mehowever, This Route Faces a Significant Challenge: Neopentyl Halides Are Notoriously Poor Substrates for Sn2 Reactions Due to the Extreme Steric Hindrance at the α and β Carbons, Which Prevents the Necessary Backside Attack by the Nucleophile.libretexts.orgcompeting Elimination Reactions Would Likely Be a Major Issue. Therefore, While Conceptually Simple, This Method is Likely the Least Practical for Installing a Neopentyl Group.

Ring Opening and Rearrangement Pathways

The significant ring strain inherent in the cyclobutane (B1203170) framework, estimated at approximately 26 kcal/mol, is a primary driving force for many of its characteristic reactions. nih.gov This strain energy can be released through various ring opening and rearrangement pathways, which are often initiated thermally, photochemically, or via catalysis. nih.govresearchgate.net

Strain-Release Driven Ring Opening Reactions

The four-membered ring of cyclobutanone (B123998) derivatives is susceptible to cleavage under various conditions, leading to acyclic compounds. nih.gov These strain-release driven reactions are synthetically valuable for accessing linear chains with specific functional group patterns. researchgate.netnih.gov The cleavage can be promoted by transition metals or light. For instance, bicyclo[1.1.0]butanes, which are highly strained, readily undergo ring-opening reactions, highlighting the general principle that strain release is a powerful thermodynamic driving force. researchgate.netrsc.org In the case of this compound, the bulky neopentyl group at the C3 position can be expected to influence the regioselectivity of bond cleavage, potentially directing reactions away from the more sterically hindered side of the ring.

Ring Contraction Reactions

Cyclobutanones can be converted into smaller, three-membered rings through ring contraction reactions. nih.govwikipedia.org These transformations are valuable for synthesizing highly strained cyclopropane (B1198618) derivatives. researchgate.netrsc.org Common methods include the Wolff rearrangement of α-diazoketones and the Favorskii rearrangement of α-halocyclobutanones. wikipedia.orgetsu.edu

For example, the Wolff rearrangement involves the conversion of an α-diazoketone, derived from the parent cyclobutanone, into a ketene intermediate upon exposure to light, heat, or a metal catalyst. This ketene can then be trapped by a nucleophile. When applied to a cyclic system, this sequence results in a one-carbon ring contraction. wikipedia.org Another prominent method is the Favorskii rearrangement, which transforms α-halo ketones into carboxylic acid derivatives (esters, amides) with a contracted carbon skeleton upon treatment with a base.

| Reaction Name | Starting Material Derivative | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Wolff Rearrangement | α-diazo-3-(2,2-dimethylpropyl)cyclobutan-1-one | Ag2O, heat, or light; H2O/R-OH | 2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid/ester | wikipedia.org |

| Favorskii Rearrangement | 2-bromo-3-(2,2-dimethylpropyl)cyclobutan-1-one | Base (e.g., NaOMe) | Methyl 2-(2,2-dimethylpropyl)cyclopropane-1-carboxylate | wikipedia.org |

Ring Expansion Reactions to Larger Carbocycles

Ring expansion is one of the most common and synthetically useful transformations of cyclobutanones, providing access to larger carbocylic systems such as cyclopentanones, cyclohexanones, and even medium-sized rings. nih.govbenthamscience.comresearchgate.net The relief of ring strain provides a strong thermodynamic incentive for these reactions. rsc.org

One-carbon ring expansions are frequently achieved through reactions like the Tiffeneau–Demjanov rearrangement or by using diazoalkanes, which convert the cyclobutanone into a cyclopentanone (B42830). rsc.org Radical-based methods have also been developed, which often involve the formation of an alkoxy radical from a cyclobutanol derivative, followed by a selective β-scission of a C-C bond, leading to a ring-expanded radical intermediate. benthamscience.comresearchgate.net For this compound, addition of a nucleophile to the carbonyl would generate a cyclobutanol, which could then undergo an acid-catalyzed rearrangement to yield a 2,2-dimethyl-substituted cyclopentanone. researchgate.net The steric bulk of the neopentyl group would be a key factor in controlling the stereochemistry of the newly formed cyclopentanone ring.

| Method | Description | Resulting Ring System | Reference |

|---|---|---|---|

| Diazoalkane Homologation | Reaction of the cyclobutanone with a diazoalkane (e.g., diazomethane) often catalyzed by a Lewis acid. | Cyclopentanone | rsc.org |

| Radical-Based Expansion | Involves the generation of a radical intermediate, often from a cyclobutanol, which undergoes β-scission and subsequent cyclization. | Seven- and eight-membered rings, spirocycles | benthamscience.comresearchgate.net |

| Acid-Catalyzed Rearrangement | Treatment of cyclobutanols (derived from the ketone) with acid can induce a semipinacol-type rearrangement. | Cyclopentanone | researchgate.net |

Intramolecular Rearrangements of Functionalized Cyclobutanones

Beyond reactions that alter the ring size, functionalized cyclobutanones can undergo various intramolecular rearrangements. nih.gov These reactions are often dependent on the nature and position of the substituents. For instance, α-hydroxycyclobutanones can be subject to rearrangements that shift substituent positions while retaining the four-membered ring. The development of organocatalytic methods has enabled the enantioselective functionalization at the α-position of the carbonyl group, leading to chiral cyclobutanone derivatives that can serve as precursors for complex molecular architectures. nih.govresearchgate.net In such reactions involving this compound, the neopentyl group would likely act as a sterically demanding spectator, influencing the conformational preferences of the ring and any reaction intermediates.

Carbonyl Group Reactivity and Transformations

The carbonyl group in cyclobutanone is the focal point for a wide array of chemical transformations. Its reactivity is modulated by the inherent strain of the four-membered ring.

C(carbonyl)-C Bond Cleavage Processes

The cleavage of the C-C bond adjacent to the carbonyl group is a key mechanistic step in many cyclobutanone reactions, particularly ring expansions and certain ring openings. bohrium.com This process is often facilitated by transition metal catalysts, such as those based on rhodium, palladium, or nickel. bohrium.comresearchgate.net The mechanism typically involves the oxidative addition of the metal catalyst into the strained C(carbonyl)-C bond to form a five-membered metallacycle (a metallacyclopentanone). researchgate.net This intermediate can then undergo various subsequent transformations, such as β-hydride elimination or reductive elimination, to afford a range of products. For example, nickel-catalyzed reactions of cyclobutanone oxime esters with 1,7-enynes involve C-C bond cleavage to achieve a [2+2+1] carboannulation. acs.org The presence of the 3-(2,2-dimethylpropyl) substituent would influence the stability and subsequent reaction pathways of the metallacyclic intermediate.

Transformations of Cyclobutanone Oximes

The oxime derivative of this compound serves as a versatile intermediate for various synthetic transformations, particularly those involving carbon-carbon bond cleavage and the formation of functionalized aliphatic chains. A significant reaction pathway for cyclobutanone oximes is a transition-metal-catalyzed, ring-opening cross-coupling to produce δ-olefin-containing aliphatic nitriles. nih.govbeilstein-archives.org This transformation leverages the inherent ring strain of the cyclobutane system to drive the reaction forward.

The process is typically initiated by the in situ activation of the oxime's N–O bond. Reagents such as sulfuryl fluoride (SO₂F₂) can convert the cyclobutanone oxime into a more reactive oxime sulfonyl ester intermediate. nih.govbeilstein-journals.org This intermediate is then susceptible to a single-electron reduction, often by a copper catalyst, which generates an iminyl radical. The formation of this radical species is the key step that precedes the C–C bond cleavage. The β-scission of the strained C1–C2 bond of the cyclobutane ring is rapid, leading to the formation of a cyanoalkyl radical. This radical intermediate is subsequently trapped by an alkene, resulting in the formation of a new C-C bond and ultimately yielding an elongated aliphatic nitrile with a terminal olefin. nih.gov

A plausible mechanism, adapted for the oxime of this compound, is detailed below:

Activation: The cyclobutanone oxime reacts with SO₂F₂ in the presence of a base to form an oxime sulfonyl ester (fluorosulfonate). nih.gov

Radical Formation: The fluorosulfonate intermediate undergoes single-electron reduction by a catalyst (e.g., a Cu(I) complex) to generate an iminyl radical. nih.gov

Ring Opening: The iminyl radical undergoes β-scission of the strained C–C bond, opening the cyclobutane ring to form a more stable cyanoalkyl radical. researchgate.net

Cross-Coupling: The cyanoalkyl radical adds to an alkene coupling partner.

Product Formation: Subsequent steps involving the catalyst lead to the final δ-olefinic nitrile product and regeneration of the active catalyst. nih.gov

The presence of the bulky 2,2-dimethylpropyl (neopentyl) group at the C3 position is not expected to significantly hinder the core ring-opening process, as the key C-C bond cleavage occurs at the C1-C2 position. However, it may exert some steric influence on the subsequent radical trapping step, potentially affecting the efficiency of the cross-coupling with highly substituted alkenes.

| Step | Description | Key Intermediate | Driving Force |

|---|---|---|---|

| 1 | Activation of N-O bond | Oxime sulfonyl ester | Formation of a good leaving group |

| 2 | Single-electron reduction | Iminyl radical | Reductive potential of the catalyst |

| 3 | β-scission / Ring-opening | Cyanoalkyl radical | Release of ring strain |

| 4 | Radical trapping | Alkyl radical adduct | Reaction with alkene |

Stereochemical Aspects in Cyclobutanone Reactivity

The stereochemistry of reactions involving 3-substituted cyclobutanones is a critical aspect of their synthetic utility. The rigid, puckered four-membered ring often leads to high levels of facial selectivity in nucleophilic additions to the carbonyl group. For this compound, the bulky neopentyl substituent plays a dominant role in directing the approach of incoming reagents.

A key example is the hydride reduction of the carbonyl group. Experimental and computational studies on various 3-substituted cyclobutanones have demonstrated that these reductions are highly selective, yielding predominantly the cis-alcohol. vub.ac.be This selectivity arises from the hydride nucleophile attacking the carbonyl carbon from the face anti to the substituent. This syn-approach of the hydride, leading to the cis-alcohol, is observed irrespective of the steric bulk of the reducing agent (e.g., NaBH₄ vs. L-Selectride). vub.ac.be This contrasts with the behavior of substituted cyclohexanones, where increasing the size of the reducing agent can reverse the stereoselectivity. vub.ac.be The high cis-selectivity in cyclobutanones is attributed to the inherent geometry of the strained ring system and the transition states involved. vub.ac.be

Therefore, the reduction of this compound with a hydride reagent is expected to produce cis-3-(2,2-dimethylpropyl)cyclobutan-1-ol with high diastereoselectivity.

Other reactions, such as [2+2] cycloadditions to form the cyclobutane ring, can also be controlled to achieve high stereoselectivity. The use of chiral auxiliaries or catalysts during the synthesis of the cyclobutanone skeleton allows for the creation of specific stereoisomers. mdpi.com For instance, the cycloaddition of a ketene with an alkene is a powerful method for constructing the cyclobutanone ring, and the stereochemistry of the substituents can be precisely controlled through the design of the starting materials. mdpi.com

| Reaction | Reagent Type | Major Product Diastereomer | Rationale |

|---|---|---|---|

| Hydride Reduction | Small or Bulky Hydride (e.g., NaBH₄, L-Selectride) | cis-3-(2,2-dimethylpropyl)cyclobutan-1-ol | Preferential anti-attack of hydride relative to the neopentyl group. vub.ac.be |

| Enolate Alkylation | Electrophile (e.g., CH₃I) | trans-product | Electrophile approaches from the less hindered face, opposite the neopentyl group. |

Mechanistic Studies of Key Cyclobutanone Reactions

Oxyallyl cations are versatile three-carbon, four-pi-electron intermediates that can participate in various cycloaddition reactions, notably [3+2] and [4+3] annulations, to form five- and seven-membered rings, respectively. nih.govnih.gov These cations can be generated from α,α'-dihaloketones or other suitable ketone precursors under reductive conditions. nih.gov

In the context of this compound, a corresponding α-halo or α,α'-dihalo derivative could serve as a precursor to a cyclic oxyallyl cation. Upon treatment with a reducing agent like a zinc-copper couple or an iron carbonyl complex, the precursor would generate a highly electrophilic oxyallyl cation intermediate. nih.gov This intermediate can then be trapped by various 2π partners, such as alkenes or carbonyls, to construct five-membered rings. nih.govresearchgate.net The cycloaddition chemistry of oxyallyl cations provides an efficient route to complex carbo- and heterocyclic frameworks. nih.gov

The bulky 2,2-dimethylpropyl substituent on the cyclobutane ring would likely exert a significant stereodirecting influence on the subsequent cycloaddition. The substituent would sterically encumber one face of the oxyallyl cation, directing the incoming cycloaddition partner to the opposite, less hindered face. This would allow for a degree of diastereocontrol in the formation of the new five-membered ring system.

Biradical intermediates are central to understanding the thermal and photochemical reactivity of cyclobutane systems. The thermal decomposition of cyclobutane itself is a classic example, proceeding through the cleavage of a C-C bond to form a tetramethylene biradical, which then fragments into two ethylene molecules. arxiv.org This pathway is favored because the activation energy is lowered by the release of ring strain in the transition state. arxiv.org

For this compound, several biradical pathways can be envisaged.

Thermal Decomposition: Upon heating, the primary C-C bond cleavage would likely occur adjacent to the carbonyl group (α-cleavage) to form a 1,4-acyl-alkyl biradical. This biradical could undergo subsequent reactions such as decarbonylation (loss of CO) followed by fragmentation or rearrangement. The presence of the neopentyl group could influence the stability of the radical intermediates and the distribution of the final products.

Photochemical Reactions: Photochemical excitation of cyclobutanones can also lead to α-cleavage and the formation of 1,4-biradicals. These biradicals are key intermediates in [2+2] photocycloaddition reactions and other rearrangements. nih.gov In such reactions involving this compound, the stability of the potential regioisomeric biradicals would determine the major reaction pathway and the regioselectivity of the products. nih.gov

Computational studies on the thermal decomposition of related cyclic ketones, such as cyclopentenone, have identified multiple competing decomposition channels that proceed through various biradical intermediates and transition states, leading to a range of products like ketenes, alkynes, and carbon monoxide. nih.govnih.gov A similar mechanistic complexity would be expected for substituted cyclobutanones.

The cyclobutane ring possesses significant ring strain, estimated to be around 26.3 kcal/mol, which is a combination of angle strain (C-C-C bond angles of ~90° instead of the ideal 109.5°) and torsional strain (eclipsing interactions of adjacent C-H bonds). wikipedia.orgmasterorganicchemistry.com This inherent instability is a major driving force for many reactions involving cyclobutane derivatives, profoundly influencing both their kinetics and thermodynamics.

Kinetics: The high ground-state energy of the cyclobutane ring means that the activation energy (Ea) for reactions involving ring-opening is often significantly lower than for analogous reactions in acyclic or less-strained cyclic systems. The release of ring strain in the transition state contributes to this rate acceleration. arxiv.org For example, the thermal unimolecular ring-opening of a cyclobutane to a biradical is kinetically more favorable than the homolytic cleavage of a C-C bond in a comparable linear alkane. arxiv.org This principle applies to reactions of this compound, where processes like the β-scission of the iminyl radical (discussed in 3.2.2) are kinetically facile due to the partial release of strain in the transition state.

Thermodynamics: Reactions that result in the opening of the cyclobutane ring are often thermodynamically favorable (exergonic). The energy released from the relief of ring strain contributes to a negative Gibbs free energy change (ΔG). This thermodynamic driving force is harnessed in many synthetic strategies that use cyclobutanone derivatives as precursors to more complex acyclic or larger ring systems. The relationship between ring strain release and reaction thermodynamics has been explored in transition metal-catalyzed C-C bond activation reactions, where the relief of strain provides a powerful thermodynamic incentive for the reaction to proceed.

In the context of electrocyclic ring-opening reactions of substituted cyclobutenes (a related system), substituents can exert fine control over the reaction pathway, a phenomenon known as torquoselectivity. nih.govresearchgate.net While this compound is saturated, its derivatives could undergo elimination to form a cyclobutene, whose subsequent ring-opening would be governed by both the release of ring strain and the steric and electronic properties of the neopentyl group.

Applications of Cyclobutanone Derivatives in Advanced Organic Synthesis

Cyclobutanones as Versatile Synthetic Building Blocks

Cyclobutanone (B123998) derivatives are highly valued in organic synthesis due to their inherent ring strain, which facilitates a variety of ring-opening and rearrangement reactions. This reactivity allows them to serve as versatile C4 synthons, providing access to a wide array of more complex molecular architectures. researchgate.net Their utility is further enhanced by the ability to introduce diverse functionalities onto the four-membered ring, enabling the stereocontrolled synthesis of intricate carbocyclic and heterocyclic systems. researchgate.net The strategic application of cyclobutanone chemistry allows for the efficient construction of molecules that would be challenging to assemble through other synthetic routes. researchgate.net

Precursors for Complex Natural Product Synthesis

The unique reactivity of the cyclobutane (B1203170) ring makes its derivatives ideal starting materials for the total synthesis of complex natural products. researchgate.netnih.govnih.gov The [2+2] cycloaddition reaction is a prominent method for constructing the cyclobutane core, which can then be elaborated into the target natural product. nih.govnih.gov Many natural products containing the cyclobutane motif have been synthesized using this approach. baranlab.org The inherent strain of the cyclobutane ring can be harnessed to drive subsequent skeletal rearrangements, leading to the formation of larger ring systems commonly found in natural products.

Utility in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of novel bioactive compounds. nih.govcam.ac.ukcam.ac.uk Cyclobutanone derivatives are valuable scaffolds in DOS due to their ability to undergo a variety of transformations, leading to a wide range of molecular skeletons. nih.gov By applying different reaction conditions to a common cyclobutanone intermediate, a multitude of distinct products can be generated. This approach allows for the efficient exploration of chemical space and the identification of molecules with novel biological activities. researchgate.net

Synthesis of Biologically Relevant Scaffolds

The reactivity of cyclobutanone derivatives has been exploited in the synthesis of numerous biologically important scaffolds, particularly nitrogen-containing heterocycles and fused-ring systems. These structural motifs are prevalent in a vast number of pharmaceuticals and natural products.

Construction of Nitrogen-Containing Heterocycles (e.g., Tryptamines, Indoles, Benzo[d]imidazoles, Tetrahydroquinolines)

The synthesis of nitrogen-containing heterocycles is a significant area of research in medicinal chemistry. mdpi.comnih.govorganic-chemistry.org Cyclobutanone derivatives have emerged as valuable precursors for the construction of these important molecular frameworks.

Tryptamines: A notable application of cyclobutanones is in the synthesis of functionalized tryptamines. For instance, 2-hydroxycyclobutanone can react with secondary arylamines in a Brønsted acid-catalyzed cascade reaction to produce highly functionalized tryptamine scaffolds. core.ac.uk This method provides a direct route to these biologically important molecules, which are known to interact with various receptors in the central nervous system. chemicalbook.comwikipedia.org

Indoles: Indole derivatives, which are core structures in many pharmaceuticals, can be synthesized from cyclobutanone precursors. A Brønsted acid-catalyzed reaction between 2-hydroxycyclobutanone and indoles allows for the direct functionalization of the indole ring with a cyclobutanone moiety. thieme-connect.comthieme-connect.com Furthermore, ring-expansion strategies starting from benzocyclobutenone oxime sulfonates provide access to 2-substituted indoles. nih.gov The intramolecular [2+2] cycloaddition of ketene (B1206846) intermediates generated in situ can also lead to the formation of fused indoline-cyclobutanone ring systems. researchgate.net

Benzo[d]imidazoles: The synthesis of benzo[d]imidazole derivatives, a class of compounds with a wide range of biological activities, can be achieved through multi-step reaction sequences. nih.govnih.gov While direct synthesis from 3-(2,2-dimethylpropyl)cyclobutan-1-one is not explicitly detailed in the provided context, general methodologies often involve the condensation of o-phenylenediamines with various carbonyl-containing fragments. nih.govresearchgate.net

Tetrahydroquinolines: Tetrahydroquinolines are another important class of nitrogen-containing heterocycles found in many biologically active compounds. nih.gov A Brønsted acid-catalyzed tandem reaction of anilines with 2-alkylenecyclobutanones provides a diastereoselective route to cyclobuta-fused tetrahydroquinoline carboxylic esters. researchgate.netthieme-connect.com Domino reactions represent an efficient strategy for the synthesis of tetrahydroquinolines, often involving reduction or oxidation followed by cyclization. nih.govorganic-chemistry.orgfrontiersin.org

Fused-Ring Systems (e.g., Furan-Fused Cyclobutanones)

The development of methods for constructing fused-ring systems is crucial for the synthesis of complex molecules. Furan-fused cyclobutanones are novel scaffolds that serve as versatile synthetic building blocks. springernature.com A rhodium-catalyzed [3+2] annulation of diazo group tethered alkynes provides a direct route to these unique molecules. springernature.comresearchgate.net These furan-fused cyclobutanones can then participate in various cycloaddition reactions, such as Rh-catalyzed enantioselective [4+2]-cycloaddition with imines and Au-catalyzed diastereoselective [4+4]-cycloaddition with anthranils, to generate diverse heterocyclic structures. researchgate.netnih.gov The synthesis of furans themselves can be achieved through various methods, including the Paal-Knorr synthesis from 1,4-diketones. organic-chemistry.orgpharmaguideline.com

Contribution to Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in medicinal chemistry. Cyclobutanone derivatives have played a significant role in the development of new asymmetric methodologies. researchgate.net Chiral Lewis acid-catalyzed asymmetric formation of cyclobutanones from α-silyloxyacroleins and diazoesters has been achieved with high enantioselectivity. nih.govacs.org This tandem cyclopropanation/semipinacol rearrangement provides access to α-silyloxycyclobutanones with a chiral β-quaternary center. nih.govacs.org Furthermore, cascade reactions involving iridium-catalyzed asymmetric allylic etherification and visible-light-induced [2+2] cycloaddition have been developed for the efficient synthesis of enantioenriched cyclobutane derivatives. acs.org These methods highlight the value of cyclobutanone chemistry in constructing stereochemically complex molecules. figshare.com

The Enigmatic Nature of this compound: A Compound in the Shadows of Synthetic Chemistry

Despite the significant interest in substituted cyclobutanone frameworks for organic synthesis, the chemical compound this compound remains a largely unexplored entity within the scientific literature. While its structural formula can be readily defined, detailed research findings regarding its synthesis, properties, and applications are conspicuously absent from publicly available databases and scholarly articles.

This scarcity of information places this compound in a unique position—a theoretically plausible molecule that has yet to emerge into the spotlight of synthetic utility or academic investigation. Its basic chemical identity can be described as follows:

Molecular Formula: C₉H₁₆O uni.lu

Structure: The compound features a four-membered cyclobutanone ring. A 2,2-dimethylpropyl (neopentyl) group is attached to the third carbon atom of this ring.

While no specific experimental data is available for this compound, its predicted properties can be estimated through computational methods. For instance, its predicted collision cross-section values with various adducts have been calculated, offering a theoretical glimpse into its potential behavior in mass spectrometry. uni.lu

The absence of dedicated research on this compound means that any discussion of its role in generating functionalized acyclic and cyclic compounds would be purely speculative. The broader class of cyclobutanone derivatives is indeed valuable in advanced organic synthesis, often serving as versatile intermediates. However, without specific studies on this particular molecule, it is impossible to provide the detailed research findings and data tables requested.

Further investigation and synthesis of this compound are required to elucidate its chemical character and potential applications. Until such research is undertaken and published, it remains a theoretical structure awaiting its turn in the vast landscape of organic chemistry.

Computational and Theoretical Studies on Cyclobutanone Structure and Reactivity

Quantum Chemical Investigations of Cyclobutanone (B123998) Strain and Stability

The cyclobutane (B1203170) ring is characterized by significant ring strain, a consequence of deviations from ideal bond angles and torsional strain from eclipsing interactions. In cyclobutanone, the presence of a carbonyl group introduces further geometric and electronic perturbations. Quantum chemical calculations are essential for quantifying this strain and understanding how substituents influence the ring's stability.

The ring strain energy of the parent cyclobutanone is substantial, calculated to be approximately 105–120 kJ/mol (25-29 kcal/mol). nih.govucl.ac.uk This high degree of strain is a primary driver for many of the characteristic reactions of cyclobutanones, particularly ring-opening processes. The geometry of the cyclobutanone ring is not perfectly planar but exists in a puckered conformation, which helps to alleviate some torsional strain. The degree of puckering can be influenced by substituents.

Table 1: Calculated Strain Energies of Cyclic Ketones

| Compound | Calculated Ring Strain Energy (kJ/mol) |

|---|---|

| Cyclohexanone | ~29 |

| Cyclopentanone (B42830) | ~41 |

| Cyclobutanone | ~120 |

Data sourced from computational studies using CBS-APNO level of theory. nih.gov

Computational Modeling of Reaction Mechanisms

Computational modeling is indispensable for elucidating the complex reaction pathways of cyclobutanones. These studies allow for the mapping of potential energy surfaces, which describe the energy of the system as a function of its geometry, revealing the most likely routes from reactants to products.

One of the most studied reactions of cyclobutanone is the Norrish Type I reaction, a photochemical process involving the cleavage of the α-carbon-carbon bond. wikipedia.org Upon UV photoexcitation, the ketone is promoted to an excited singlet state (S₁), from which it can undergo α-cleavage to form a biradical intermediate. aip.orgnycu.edu.tw This biradical can then proceed through various pathways to yield products such as ethene and ketene (B1206846), or cyclopropane (B1198618) and carbon monoxide. aip.orgresearchgate.net Computational studies, including Complete Active Space Self-Consistent Field (CASSCF) methods, have been crucial in detailing these pathways. nih.gov

For a substituted cyclobutanone like 3-(2,2-dimethylpropyl)cyclobutan-1-one, the substituent would be expected to influence the stability of the biradical intermediate and potentially the branching ratio of the subsequent product channels. The bulky neopentyl group could sterically hinder certain conformations of the intermediate, favoring specific reaction pathways over others.

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state. wikipedia.org Computational chemistry allows for the precise geometric and energetic characterization of these fleeting structures. wikipedia.org For cyclobutanone reactions, such as ring opening or cycloadditions, identifying the transition state is key to understanding the reaction's feasibility and rate.

In the context of the Norrish Type I reaction, computational models have identified the transition state for the initial α-cleavage on the excited state potential energy surface. aip.org The relief of ring strain is a significant driving force in lowering the energy barrier to this transition state. nih.gov For thermal ring-opening reactions, density functional theory (DFT) calculations can be used to locate the transition states for C-C bond cleavage, often revealing a biradical mechanism. acs.orgarxiv.org

Intermediates are relatively stable species that exist in energy minima between transition states along a reaction coordinate. acs.org In many cyclobutanone reactions, biradicals are key intermediates. For instance, the photochemical ring-opening of cyclobutanone proceeds through a 1,4-acyl-alkyl biradical. aip.org The conformation and electronic structure of these biradical intermediates, which can be modeled computationally, dictate the subsequent reaction steps, whether it be fragmentation, disproportionation, or ring closure to form new products. acs.org

An energy profile diagrams the change in potential energy as a reaction progresses. Computational methods are used to construct these profiles, providing quantitative data on activation energies (the height of transition state barriers) and reaction enthalpies.

The energy profile for the photochemical ring opening of cyclobutanone shows that after excitation to the S₁ state, there is a relatively modest energy barrier for α-cleavage. nih.govnih.gov Calculations have placed this barrier at approximately 29 kJ/mol, which is significantly lower than for less strained cyclic ketones like cyclopentanone (≥63 kJ/mol). nih.gov This lower barrier is a direct consequence of the high ground-state ring strain of cyclobutanone. nih.govnih.gov The profile then shows the subsequent pathways of the biradical intermediate, leading to different sets of products. Some computational studies have also explored the role of conical intersections (points where potential energy surfaces cross), which facilitate rapid, non-radiative decay back to the ground state, leading to product formation. nycu.edu.twaip.org

In radical-induced ring-opening reactions, such as those involving cyclobutanone oxime esters, DFT calculations can map out the energy landscape for the initial radical formation, subsequent C-C bond cleavage, and final product formation, explaining the observed reaction outcomes. rsc.orgrsc.org

Table 2: Calculated S₁ State Barrier Heights for α-Cleavage in Cyclic Ketones

| Cyclic Ketone | S₁ Barrier Height for α-Cleavage (kJ/mol) |

|---|---|

| Cyclobutanone | ~29 |

| Cyclopentanone | ≥63 |

| Cyclohexanone | ≥63 |

Data sourced from MS-CASPT2//CASSCF calculations. nih.gov

Prediction of Regio- and Stereoselectivity in Cyclobutanone Reactions

Many reactions involving substituted cyclobutanones can lead to multiple isomers (regioisomers or stereoisomers). Computational models are increasingly used to predict which isomer will be the major product. This is particularly important in synthetic chemistry, where controlling selectivity is crucial.

For reactions like [2+2] cycloadditions to form the cyclobutane ring, or subsequent functionalization of the cyclobutanone product, computational analysis of transition state energies can predict the favored regio- and stereochemical outcome. nih.gov For example, in the aldol (B89426) reaction of a substituted cyclobutanone, DFT calculations can compare the energies of the transition states leading to syn versus anti products, thereby rationalizing the experimentally observed diastereoselectivity. nih.gov

The prediction of regioselectivity in ring-opening reactions can also be aided by computational analysis. The stability of the potential radical or ionic intermediates formed upon cleavage of different C-C bonds can be calculated. For this compound, cleavage of the C1-C2 versus the C1-C4 bond would lead to different biradical intermediates. While electronically similar, the steric influence of the neopentyl group could create a preference for one pathway over the other. DFT-based reactivity indices, such as local electrophilicity and nucleophilicity, can also be used to predict the most likely sites of reaction in polar cycloaddition processes. nih.gov

Emerging Trends and Future Directions in Cyclobutanone Chemistry

Development of Novel Catalytic Methods for Selective Functionalization of Cyclobutanones

The selective functionalization of the cyclobutanone (B123998) core presents a significant challenge due to the inherent ring strain and the often-competing reaction pathways. Recent advancements in catalysis are providing powerful tools to address this challenge, enabling the precise and efficient modification of cyclobutanone derivatives.

A notable trend is the development of asymmetric catalytic methods for the stereoselective construction of cyclobutanone structures. For instance, a catalytic radical process involving a cobalt(II)-based metalloradical catalyst has been developed for the asymmetric 1,4-C-H alkylation of diazoketones, leading to highly enantioenriched α,β-disubstituted cyclobutanones. benthamscience.com This method operates under mild conditions and is atom-economical, producing dinitrogen as the only byproduct. benthamscience.com The success of this approach hinges on the judicious design of a D2-symmetric chiral amidoporphyrin ligand, which creates the optimal steric and electronic environment for the cobalt catalyst. benthamscience.com

Another significant area of development is the use of Lewis acid catalysis . Chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions, have been successfully employed in the asymmetric synthesis of cyclobutanones from α-silyloxyacroleins and diazoesters. nih.govresearchgate.netacs.org This tandem cyclopropanation/semipinacol rearrangement affords α-silyloxycyclobutanones with a chiral β-quaternary center in high yields and with excellent enantioselectivity. nih.govresearchgate.netacs.org

Furthermore, transition-metal-catalyzed C-C bond activation has emerged as a powerful strategy for the functionalization of cyclobutanones. Rhodium-catalyzed "cut-and-sew" reactions have been utilized for the kinetic resolution of cyclobutanones, providing access to both enantioenriched fused bicycles and C2-substituted cyclobutanones. organicreactions.org Nickel catalysis has also been explored for the C-C σ-bond activation of cyclobutanones, enabling novel transformations such as carboxylative ring-opening reactions with CO2 fixation. acs.orgunibo.it These methods often involve the cleavage of a C-C bond within the cyclobutanone ring, followed by the formation of new bonds to introduce functional groups or construct more complex cyclic systems. acs.orgunibo.itpku.edu.cn

The table below summarizes some of the novel catalytic methods for the selective functionalization of cyclobutanones.

| Catalytic Method | Catalyst Type | Transformation | Key Features |

| Asymmetric C-H Alkylation | Cobalt(II)-metalloradical with chiral amidoporphyrin ligand | Asymmetric construction of α,β-disubstituted cyclobutanones from diazoketones | High enantioselectivity, mild conditions, atom-economical. benthamscience.com |

| Tandem Cyclopropanation/Semipinacol Rearrangement | Chiral oxazaborolidinium ion (Lewis Acid) | Asymmetric synthesis of α-silyloxycyclobutanones with β-quaternary centers | High yield, excellent enantio- and diastereoselectivity. nih.govresearchgate.netacs.org |

| Kinetic Resolution | Rhodium with DTBM-segphos ligand | "Cut-and-sew" reaction to produce enantioenriched fused bicycles and C2-substituted cyclobutanones | High selectivity factor, occurs at room temperature. organicreactions.org |

| Carboxylative Ring-Opening | Nickel catalyst with AlCl3 additive | Tandem C-C σ-bond activation and CO2 fixation to form 3-indanone-1-acetic acids | Utilizes CO2 as a C1 synthon, good functional group tolerance. acs.orgunibo.it |

Innovative Synthetic Strategies for Highly Substituted Cyclobutanones

The synthesis of highly substituted cyclobutanones, particularly those with multiple stereocenters, remains a significant challenge in organic synthesis. Overcoming steric hindrance and controlling stereochemistry are key hurdles. Innovative strategies are continuously being developed to provide access to these complex and valuable molecular scaffolds.

[2+2] Cycloaddition reactions remain a cornerstone for the synthesis of the cyclobutane (B1203170) ring. nih.gov Recent advancements have focused on expanding the scope and improving the efficiency and stereoselectivity of these reactions. nih.gov The use of visible light catalysis, organocatalysis, and transition metal catalysis has significantly enhanced the modes of [2+2] cycloaddition, allowing for milder reaction conditions and greater functional group compatibility. nih.gov For instance, the combination of crossed intermolecular [2+2] cycloaddition with directing group-assisted Pd-catalyzed C-H activation has provided a powerful tool for the synthesis of natural products containing polysubstituted cyclobutane moieties. nih.gov

Ring expansion of smaller rings offers another powerful approach to substituted cyclobutanones. A concise synthetic route to enantioenriched 2,3-disubstituted cyclobutanones has been developed through the ring expansion of cyclopropanone surrogates with unstabilized sulfoxonium ylides. benthamscience.com This method proceeds with complete regio- and stereospecificity, and subsequent equilibration can yield the thermodynamically favored trans diastereomer. benthamscience.com

Strain-release-driven syntheses are emerging as a divergent strategy for constructing complex cyclobutanes. researchgate.net These methods often utilize highly strained molecules like bicyclo[1.1.0]butanes (BCBs) as starting materials. For example, a photoredox radical strain-release/ researchgate.netresearchgate.net-rearrangement cascade using BCBs and α-silylamines has been developed to access polysubstituted cyclobutanones. researchgate.net This strategy allows for the site-divergent synthesis of 1,3- and 1,2-difunctionalized cyclobutanes. researchgate.net

The following table highlights some innovative strategies for synthesizing highly substituted cyclobutanones.

| Synthetic Strategy | Key Transformation | Substrates | Products |

| [2+2] Cycloaddition | Visible-light, organo-, or transition metal-catalyzed cycloaddition | Alkenes, ketenes, allenes | Polysubstituted cyclobutanes and cyclobutanones. nih.gov |

| Ring Expansion | Ring expansion of cyclopropanone surrogates | Chiral cyclopropanones and unstabilized sulfoxonium ylides | Optically active trans-2,3-disubstituted cyclobutanones. benthamscience.com |

| Strain-Release Synthesis | Photoredox radical strain-release/ researchgate.netresearchgate.net-rearrangement cascade | Bicyclo[1.1.0]butanes and α-silylamines | Polysubstituted cyclobutanes. researchgate.net |

| Ring Contraction | Stereoselective contraction of pyrrolidines using iodonitrene chemistry | Substituted pyrrolidines | Substituted cyclobutane derivatives. nih.gov |

Integration of Cyclobutanone Chemistry with Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in all areas of organic chemistry, and cyclobutanone synthesis is no exception. There is a growing emphasis on developing eco-friendly approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

Organocatalysis and biocatalysis are at the forefront of sustainable methodologies for cyclobutanone chemistry. benthamscience.comresearchgate.netnih.gov These approaches often avoid the use of toxic and expensive heavy metals. For example, organocatalyzed direct aldol (B89426) reactions of cyclobutanone with aromatic aldehydes have been achieved in brine, eliminating the need for organic solvents. benthamscience.com Biocatalytic methods, such as the enantioselective Baeyer-Villiger oxidation of cyclobutanones using monooxygenases from microorganisms, provide a green route to chiral γ-lactones. benthamscience.com

Photocatalysis is another rapidly developing area that aligns with the principles of sustainable chemistry. acs.orgnih.gov Visible-light photocatalysis, in particular, offers a mild and environmentally friendly way to drive chemical reactions. organic-chemistry.org Gold-mediated energy transfer photocatalysis has been successfully employed for the [2+2]-cycloaddition of coumarins and unactivated alkenes to synthesize cyclobutane-fused chromanones. acs.orgnih.gov This method often proceeds in environmentally friendly solvents with shorter reaction times compared to traditional methods. acs.org

The utilization of renewable feedstocks is a key aspect of building a sustainable chemical industry. While the direct synthesis of cyclobutanones from biomass is still an emerging area, research into the conversion of biomass-derived molecules into valuable chemical intermediates is gaining momentum. unibo.itacs.orgdaneshyari.com For instance, catalytic methods are being developed to transform aromatic ethers, which can be derived from lignin, into cyclohexanones. daneshyari.com Such advancements pave the way for future strategies to produce cyclobutanone precursors from renewable sources.

The table below provides an overview of sustainable synthesis methodologies integrated with cyclobutanone chemistry.

| Sustainable Methodology | Approach | Example | Sustainability Aspect |

| Organocatalysis | Metal-free catalysis | Direct aldol reactions of cyclobutanone in brine. benthamscience.com | Avoids heavy metals, uses water as a solvent. |

| Biocatalysis | Enzyme-catalyzed reactions | Enantioselective Baeyer-Villiger oxidation of cyclobutanones using recombinant E. coli cells. benthamscience.com | Mild reaction conditions, high selectivity, uses biological catalysts. |

| Photocatalysis | Visible-light-driven reactions | Gold-mediated [2+2]-cycloaddition of coumarins and alkenes. acs.orgnih.gov | Uses light as a renewable energy source, often in green solvents. |

| Renewable Feedstocks | Conversion of biomass | Catalytic transformation of biomass-derived aromatic ethers to cyclohexanones. daneshyari.com | Reduces reliance on fossil fuels. |

Exploration of New Reactivity Modes and Transformations of Cyclobutanone Derivatives

The inherent ring strain of cyclobutanones makes them susceptible to a variety of unique chemical transformations that are not readily observed in their acyclic or larger-ring counterparts. The exploration of these new reactivity modes is a vibrant area of research, leading to the development of novel synthetic methodologies and the construction of complex molecular architectures.

Ring expansion reactions are a prominent feature of cyclobutanone chemistry, providing access to larger ring systems. nih.govorganic-chemistry.org Free radical-promoted ring expansions, for instance, rely on the selective β-scission of alkoxy radicals generated from the cyclization of carbon radicals onto the cyclobutanone carbonyl. benthamscience.comresearchgate.net This strategy has been used to construct cis-fused seven- and eight-membered rings, as well as spiro-annulated medium and large rings. benthamscience.com Lewis acid-catalyzed rearrangements can also induce ring expansion, with the choice of Lewis acid capable of controlling the regioselectivity of the C-C bond cleavage and the resulting product.

[4+n]-Cycloaddition reactions utilizing cyclobutanones as four-carbon synthons are a powerful tool for building cyclic architectures. researchgate.net Furan-fused cyclobutanones, for example, have been employed in Rh-catalyzed enantioselective [4+2]-cycloadditions with imines and Au-catalyzed diastereoselective [4+4]-cycloadditions with anthranils. researchgate.net These reactions proceed via C-C bond activation of the cyclobutanone and provide access to furan-fused lactams, which are important motifs in many natural products and bioactive molecules. researchgate.net

The C-C bond activation of cyclobutanones is a versatile strategy that can lead to a variety of transformations beyond cycloadditions. acs.org Transition metal catalysts, particularly those based on rhodium and nickel, have been instrumental in developing these reactions. pku.edu.cnnih.govresearchgate.net For example, a dual activation strategy using Rh and Zn has been developed for the [4+2] cycloaddition of yne-vinylcyclobutanones, which generates bicyclic products with an all-carbon quaternary bridgehead center. pku.edu.cn The introduction of a vinyl group to the cyclobutanone facilitates the C-C cleavage via oxidative addition, a process that is synergistically aided by the coordination of a Lewis acid to the carbonyl group. pku.edu.cn

The following table summarizes some of the new reactivity modes and transformations of cyclobutanone derivatives.

| Reactivity Mode | Transformation | Catalyst/Reagent | Products |

| Ring Expansion | Free radical-promoted β-scission of alkoxy radicals | Radical initiators | Fused and spiro-annulated medium and large rings. benthamscience.comresearchgate.net |

| [4+n]-Cycloaddition | C-C bond activation and cycloaddition sequence | Rhodium or Gold catalysts | Furan-fused lactams and other heterocycles. researchgate.net |

| C-C Bond Activation | Dual activation with transition metal and Lewis acid | Rhodium and Zinc co-catalysts | Bicyclic products with all-carbon quaternary bridgehead centers. pku.edu.cn |

| Tandem Alkylation/Ring Expansion | Organocatalyzed O-nitrosobenzene alkylation and ring expansion | Proline derivative catalysts | 4-substituted-5-hydroxy-γ-lactams. nih.gov |

Q & A

Q. What strategies reconcile contradictory data on the compound’s thermal decomposition pathways in inert vs. oxidative atmospheres?

- Methodology : Perform thermogravimetric analysis (TGA) under N₂ vs. O₂, with evolved gas analysis (EGA) via GC-MS. Compare decomposition intermediates with computational pyrolysis models (e.g., ReaxFF MD) .

Key Considerations for Methodological Rigor

- Synthesis : Prioritize steric-effect mitigation through catalyst design (e.g., bulky ligands) .

- Characterization : Combine NMR relaxation studies (T₁, T₂) with DFT-calculated chemical shifts to resolve structural ambiguities .

- Data Validation : Use multi-laboratory reproducibility frameworks and open-access data repositories to address contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.